- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of CancerJournal of Medicinal Chemistry, 2012, 55(1), 169-196,
Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

937273-29-5 structure
Nome del prodotto:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
Numero CAS:937273-29-5
MF:C14H13ClN2O
MW:260.718822240829
MDL:MFCD29921205
CID:4660284
PubChem ID:53363692
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
- PACR-008
- Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-
- 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)
- SY060678
- DB-105898
- AKOS027336003
- CS-0458780
- 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine
- SCHEMBL1097452
- SB59544
- F51020
- 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
- MFCD29921205
- 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
- 937273-29-5
-
- MDL: MFCD29921205
- Inchi: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
- Chiave InChI: SFLXQVPCWIHCJQ-UHFFFAOYSA-N
- Sorrisi: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1
Proprietà calcolate
- Massa esatta: 260.0716407g/mol
- Massa monoisotopica: 260.0716407g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,31 g/l) (25°C),
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Informazioni sulla sicurezza
- Condizioni di conservazione:(BD444743)
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10235-5g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
¥8259.0 | 2024-07-18 | |
Chemenu | CM121294-1g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 1g |
$362 | 2024-07-19 | |
eNovation Chemicals LLC | D777058-5g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
$470 | 2024-07-20 | |
Ambeed | A833797-10g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 97% | 10g |
$984.0 | 2024-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529447-250mg |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 98% | 250mg |
¥1965.00 | 2024-04-24 | |
Crysdot LLC | CD11009239-5g |
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 97% | 5g |
$982 | 2024-07-19 | |
Aaron | AR00H29C-250mg |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 250mg |
$75.00 | 2025-02-11 | |
Aaron | AR00H29C-1g |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 1g |
$188.00 | 2025-02-11 | |
Aaron | AR00H29C-5g |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine |
937273-29-5 | 95% | 5g |
$476.00 | 2025-02-11 | |
eNovation Chemicals LLC | D777058-25g |
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine |
937273-29-5 | 95% | 25g |
$1430 | 2024-07-20 |
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and LymphomaJournal of Medicinal Chemistry, 2011, 54(13), 4638-4658,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ; overnight, rt
Riferimento
- Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 40 °C
Riferimento
- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with MyelofibrosisAnti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ; rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Synthesis of pacritinib hydrochlorideZhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ; overnight, 40 °C
Riferimento
- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2European Journal of Medicinal Chemistry, 2015, 95, 104-115,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Dichloromethane , Water ; 20 h, rt
Riferimento
- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell LinesJournal of Medicinal Chemistry, 2016, 59(18), 8233-8262,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 17 h, rt
Riferimento
- Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Oxygen linked pyrimidine derivatives, United States, , ,
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Letteratura correlata
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine) Prodotti correlati
- 1214376-45-0(2-Methoxy-3-(pyridin-3-yl)benzoic acid)
- 843629-28-7(4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine)
- 1208687-93-7(3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea)
- 2171740-60-4(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamido-2-methylbutanoic acid)
- 2098133-76-5(1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1398507-68-0((R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine)
- 1240528-95-3(rac-(2R,5R)-5-(trifluoromethyl)piperidine-2-carboxylic acid)
- 1805368-59-5(5-Bromo-2-(difluoromethyl)-4-fluoropyridine-3-acetic acid)
- 2107199-47-1(3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol)
- 396720-31-3(4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine

Purezza:99%
Quantità:10g
Prezzo ($):886.0